molecular formula C7H8BrN B136996 3-(Bromomethyl)aniline CAS No. 130462-63-4

3-(Bromomethyl)aniline

Cat. No.: B136996
CAS No.: 130462-63-4
M. Wt: 186.05 g/mol
InChI Key: RRLCUHSIABCHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)aniline is an organic compound with the molecular formula C7H8BrN It is a derivative of aniline, where a bromomethyl group is attached to the benzene ring at the meta position relative to the amino group

Mechanism of Action

Target of Action

3-(Bromomethyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds through the interaction of organoboron reagents with palladium . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can influence the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)aniline typically involves a multi-step process:

    Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.

    Reduction: Nitrobenzene is then reduced to form aniline.

    Bromination: Aniline is subjected to bromination to introduce the bromomethyl group at the meta position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction typically yields aminomethyl derivatives.

Scientific Research Applications

3-(Bromomethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the development of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-(Chloromethyl)aniline: Similar in structure but with a chlorine atom instead of bromine.

    3-(Fluoromethyl)aniline: Contains a fluorine atom in place of bromine.

    3-(Iodomethyl)aniline: Features an iodine atom instead of bromine.

Uniqueness: 3-(Bromomethyl)aniline is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a balanced choice for various synthetic applications, offering a good compromise between reactivity and stability.

Properties

IUPAC Name

3-(bromomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLCUHSIABCHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611703
Record name 3-(Bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130462-63-4
Record name 3-(Bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-(bromomethyl)-3-nitrobenzene (40 g; 0.18 mol) and iron powder (31 g; 0.55 mol) in EtOH (1000 mL) was added concentrated HCl (33.8 g, 0.93 mol) at r.t. The mixture was stirred at 85° C. for 2 hrs, cooling to r.t. and filtered. The filtrate was evaporated and the residue was solved in EtOAc and washed with brine, dried (Na2SO4) and concentrated to give the 3-(bromomethyl)aniline (30 g, 87% yield) as a yellow solid. 1H NMR: (400 MHz, MeOD) δ 7.59-7.56 (m, 1H), 7.54 (t, 1H), 7.39 (d, 1H), 7.38-7.34 (m, 1H), 4.73 (s, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
31 g
Type
catalyst
Reaction Step One
Name
Quantity
33.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(Bromomethyl)aniline
Reactant of Route 4
Reactant of Route 4
3-(Bromomethyl)aniline
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)aniline
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.